molecular formula C27H22FN5O4 B2502019 N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide CAS No. 1111017-97-0

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B2502019
CAS No.: 1111017-97-0
M. Wt: 499.502
InChI Key: UUMQDFACFOEDLH-UHFFFAOYSA-N
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Description

The compound N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, an imidazole moiety, and a benzamide fragment substituted with 3,5-dimethoxy groups. The presence of fluorine and methoxy substituents may enhance metabolic stability and binding affinity, while the oxadiazole and imidazole rings contribute to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O4/c1-35-22-11-19(12-23(13-22)36-2)26(34)30-21-9-3-17(4-10-21)14-33-15-24(29-16-33)27-31-25(32-37-27)18-5-7-20(28)8-6-18/h3-13,15-16H,14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMQDFACFOEDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities including antibacterial, antifungal, and anticancer properties. The unique combination of functional groups in its structure enhances its interaction with biological targets.

Chemical Structure

The molecular formula of the compound is C22H22FN5O4C_{22}H_{22}FN_{5}O_{4} with a molecular weight of 423.44 g/mol. The structure features a 1,2,4-oxadiazole ring and an imidazole moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : It can interact with various receptors to modulate signaling pathways that affect cell proliferation and apoptosis.
  • DNA Interference : Similar compounds have shown the ability to bind DNA or interfere with its replication processes, leading to cell death.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)
Oxadiazole AStaphylococcus aureus30
Oxadiazole BEscherichia coli25
Oxadiazole CPseudomonas aeruginosa20

Antifungal Activity

The compound's antifungal potential has also been explored. In vitro tests demonstrated effectiveness against various fungal strains.

CompoundTarget FungiMinimum Inhibitory Concentration (MIC)
Oxadiazole DCandida albicans15 µg/mL
Oxadiazole EAspergillus niger20 µg/mL

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of similar oxadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Resistance : Research has highlighted that certain oxadiazoles can overcome resistance mechanisms in bacteria, making them promising candidates for treating resistant infections.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves multiple steps including:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Coupling reactions to attach the imidazole moiety.
  • Introduction of substituents through halogenation or other functional group modifications.

The SAR studies suggest that modifications on the phenyl rings and the oxadiazole core can significantly enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of heterocyclic molecules, as highlighted in the literature:

Compound Class Key Features Key Differences
Benzimidazole Derivatives Fluorophenyl and benzodioxole substituents (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole) Lacks oxadiazole and imidazole-heterocyclic linkages; synthesized via aldehyde cyclization in DMF .
Triazole-Thiones 1,2,4-Triazole core with sulfonyl and difluorophenyl groups (e.g., compounds [7–9] in ) Oxadiazole vs. triazole ring; absence of thione tautomerism in the target compound .
Hydrazinecarbothioamides C=S and carbonyl groups (e.g., compounds [4–6] in ) Target replaces C=S with oxadiazole, altering electronic properties and stability .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • The target’s oxadiazole ring may exhibit C=N stretching (~1600 cm⁻¹), distinct from triazole-thiones (C=S at ~1250 cm⁻¹) .
    • Methoxy groups (C-O-C) in the benzamide fragment would show peaks near 1250–1300 cm⁻¹, similar to dimethoxy-substituted natural products .
  • NMR Analysis :
    • The 4-fluorophenyl group would display characteristic deshielded aromatic protons (δ ~7.2–7.8 ppm), comparable to difluorophenyl signals in triazole derivatives (δ ~7.0–7.5 ppm) .
    • Imidazole protons are typically observed at δ ~7.5–8.5 ppm, overlapping with signals from benzodioxole-containing benzimidazoles .

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